molecular formula C11H12N2O3 B1518963 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid CAS No. 1038283-29-2

3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid

Cat. No.: B1518963
CAS No.: 1038283-29-2
M. Wt: 220.22 g/mol
InChI Key: HKGJEHJBTKZCQW-UHFFFAOYSA-N
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Description

3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.23 g/mol. This compound is characterized by a benzene ring substituted with a methyl group and a 2-oxoimidazolidin-1-yl group at the 4-position. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-methylbenzoic acid as the starting material.

  • Formation of 2-oxoimidazolidin-1-yl Group: The 2-oxoimidazolidin-1-yl group is introduced through a reaction with ethylene urea under specific conditions, such as heating in the presence of a suitable catalyst.

  • Purification: The final product is purified through recrystallization or other purification techniques to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated compounds and nitro derivatives.

Scientific Research Applications

3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is used in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid is similar to other compounds with similar structures, such as 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid and 4-(3-methyl-2-oxoimidazolidin-1-yl)benzoic acid. These compounds share the core structure but differ in the position of the methyl group and the 2-oxoimidazolidin-1-yl group. The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.

Comparison with Similar Compounds

  • 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

  • 4-(3-methyl-2-oxoimidazolidin-1-yl)benzoic acid

This comprehensive overview provides a detailed understanding of 3-Methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-methyl-4-(2-oxoimidazolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7-6-8(10(14)15)2-3-9(7)13-5-4-12-11(13)16/h2-3,6H,4-5H2,1H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGJEHJBTKZCQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)N2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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